![molecular formula C6H11NO2 B3030353 Methyl 2-(azetidin-3-yl)acetate CAS No. 890849-61-3](/img/structure/B3030353.png)
Methyl 2-(azetidin-3-yl)acetate
Overview
Description
“Methyl 2-(azetidin-3-yl)acetate” is a chemical compound with the molecular formula C6H11NO2 . It is used in the synthesis of new heterocyclic amino acid derivatives containing azetidine .
Synthesis Analysis
The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction . This was followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of “Methyl 2-(azetidin-3-yl)acetate” was confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
“Methyl 2-(azetidin-3-yl)acetate” undergoes aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines . The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Scientific Research Applications
Antibacterial and Antimicrobial Activity
Methyl 2-(azetidin-3-yl)acetate derivatives have been synthesized and evaluated for their antibacterial and antimicrobial activities. For instance, compounds with the azetidin-2-one structure demonstrated significant growth inhibitory activity against microbes like E. coli, S. aureus, and Salmonella typhi (Desai, Dave, Shah, & Vyas, 2001)(Desai, Dave, Shah, & Vyas, 2001). Similarly, novel azetidin-2-ones were synthesized and shown to possess notable antimicrobial properties (Ansari & Lal, 2009)(Ansari & Lal, 2009).
Antileishmanial Agents
Studies have been conducted on azetidin-2-ones as potential antileishmanial agents. For example, a series of compounds including 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones have shown promising antileishmanial activity, comparable to clinically used drugs (Singh, Al-Kahraman, Mpadi, & Yasinzai, 2012)(Singh, Al-Kahraman, Mpadi, & Yasinzai, 2012).
Synthesis of Heterocyclic Amino Acid Derivatives
Research has explored the synthesis of novel heterocyclic amino acid derivatives containing azetidine and oxetane rings. This includes the preparation of functionalized 3-substituted 3-(acetoxymethyl)azetidines and oxetane compounds (Gudelis et al., 2023)(Gudelis et al., 2023).
Catalytic Asymmetric Addition
Methyl 2-(azetidin-3-yl)acetate derivatives have also been used in catalytic asymmetric additions. For example, enantiopure azetidin-2-yl(diphenyl)methanol derivatives have been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity (Wang et al., 2008)(Wang et al., 2008).
Synthesis of Novel Compounds
Numerous studies have focused on the synthesis of novel compounds using azetidin-2-ones. For example, the synthesis of 4-thiazolidinones and 2-azetidinones derivatives from chalcone showed potential for developing new antimicrobial agents (Patel & Patel, 2017)(Patel & Patel, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
“Methyl 2-(azetidin-3-yl)acetate” is a promising compound in the field of heterocyclic chemistry. It is used in the synthesis of new heterocyclic amino acid derivatives containing azetidine . Future research may focus on exploring its potential applications in various fields, including medicinal chemistry.
properties
IUPAC Name |
methyl 2-(azetidin-3-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)2-5-3-7-4-5/h5,7H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGZZVORZXUVMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CNC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696328 | |
Record name | Methyl (azetidin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(azetidin-3-yl)acetate | |
CAS RN |
890849-61-3 | |
Record name | Methyl (azetidin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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